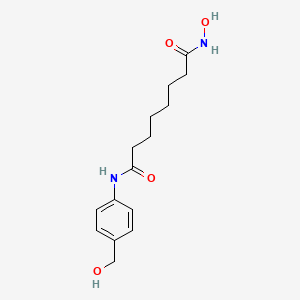
Saha-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suberoylanilide hydroxamic acid, commonly known as Saha-OH, is a potent histone deacetylase inhibitor. It has gained significant attention in the field of medicinal chemistry due to its ability to induce cell differentiation, growth arrest, and apoptosis in various cancer cell lines. Suberoylanilide hydroxamic acid is particularly noted for its application in the treatment of cutaneous T-cell lymphoma and other malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of suberoylanilide hydroxamic acid typically involves the reaction of suberic acid with aniline to form suberoylanilide, which is then converted to suberoylanilide hydroxamic acid through hydroxylamine treatment. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the hydroxamic acid moiety .
Industrial Production Methods
Industrial production of suberoylanilide hydroxamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Suberoylanilide hydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it back to suberoylanilide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxamic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include oximes, reduced amides, and substituted hydroxamic acids. These products have varying degrees of biological activity and are often studied for their potential therapeutic applications .
Scientific Research Applications
Suberoylanilide hydroxamic acid has a wide range of scientific research applications:
Mechanism of Action
Suberoylanilide hydroxamic acid exerts its effects by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The molecular targets include histone deacetylases 1, 2, 3, and 6, which play crucial roles in regulating gene expression, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Suberoylanilide hydroxamic acid is compared with other histone deacetylase inhibitors such as:
Belinostat: Another hydroxamic acid-based inhibitor with similar mechanisms but different pharmacokinetic properties.
Panobinostat: Known for its broader spectrum of activity against various histone deacetylases.
Romidepsin: A cyclic peptide with a distinct structure and mechanism of action
Suberoylanilide hydroxamic acid is unique due to its high potency, ability to induce cell differentiation, and relatively low toxicity to normal cells .
Conclusion
Suberoylanilide hydroxamic acid is a versatile compound with significant applications in scientific research and medicine. Its ability to inhibit histone deacetylases makes it a valuable tool for studying gene expression and developing new cancer therapies. The compound’s unique properties and effectiveness continue to drive research and development in the field of epigenetics and oncology.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N'-hydroxy-N-[4-(hydroxymethyl)phenyl]octanediamide |
InChI |
InChI=1S/C15H22N2O4/c18-11-12-7-9-13(10-8-12)16-14(19)5-3-1-2-4-6-15(20)17-21/h7-10,18,21H,1-6,11H2,(H,16,19)(H,17,20) |
InChI Key |
ASNHHXCJSXFUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















